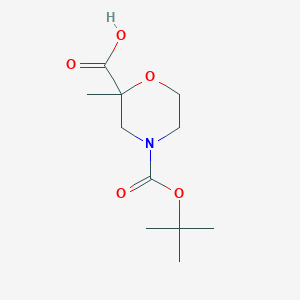

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Overview

Description

“4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy . NMR spectroscopy in solution provides many avenues to study the biophysical basis underlying the functions of macromolecular assemblies .

Chemical Reactions Analysis

The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Complex Compounds : The title compound has been synthesized for structural analysis, revealing that the morpholine ring adopts a chair conformation. This structural detail is vital for understanding its chemical behavior and potential applications (Wang, Xia, Liu, & Shen, 2011).

Peptide Conformation Studies : Research involving similar compounds has been conducted to understand the role of N-methylation in determining peptide conformation. This study highlights the significance of the tert-butoxycarbonyl group in the conformation and potential biological activity of peptides (Jankowska et al., 2002).

Dipeptide Synthesis : Tert-butyloxycarbonyl amino acid derivatives have been prepared for extending into corresponding dipeptide derivatives, showcasing the utility of this compound in synthesizing complex peptides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Novel Synthesis Methods : Research has also been conducted on the use of tert-butoxycarbonylation reagents for acidic proton-containing substrates, highlighting innovative methods of synthesizing related compounds (Saito, Ouchi, & Takahata, 2006).

Protecting Group Studies : The compound's use as a protecting group in organic synthesis, particularly in the preparation of non-proteinogenic amino acids, demonstrates its importance in synthetic chemistry (Temperini et al., 2020).

Mechanism and Application in Synthesis : The mechanism of tert-butyloxycarbonyl group migration and its application in synthesis processes has been explored, providing insights into its chemical behavior and utility (Xue & Silverman, 2010).

Antibacterial Activity

Antibacterial Properties : Some derivatives of tert-butoxycarbonyl-thiazolidine carboxylic acid have shown antibacterial activities, indicating potential applications in developing new antibacterial agents (Song, Ma, & Zhu, 2015).

Structure-Activity Relationship in Antibacterial Agents : Studies on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as antibacterial agents have led to insights into the structure-activity relationships, crucial for drug discovery and development (Song et al., 2009).

Other Applications

Synthesis of Stereoisomers : Research on synthesizing all four stereoisomers of related compounds enhances the understanding of chiral chemistry and its applications in pharmaceuticals (Bakonyi et al., 2013).

Improved Selectivity in Removal : Methods to improve selectivity in the removal of the tert-butyloxycarbonyl group have been investigated, showing its significance in peptide synthesis (Bodanszky & Bodanszky, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester”, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

It is known that the compound plays a significant role in the process of organic synthesis .

Mode of Action

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid, often referred to as a Boc group, is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable under both acidic and basic conditions and is typically removed by strong acids such as trifluoroacetic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds. The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It is known that the compound can be added to amines under aqueous conditions, suggesting that it may be soluble in water .

Result of Action

The result of the action of this compound is the protection of amines during organic synthesis . This protection allows for transformations of other functional groups without interference from the amines .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound can be added to amines under aqueous conditions, suggesting that it may be sensitive to the presence of water . Additionally, the Boc group is typically removed by strong acids, indicating that the compound’s action can be influenced by acidic conditions .

Biochemical Analysis

Biochemical Properties

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid plays a crucial role in biochemical reactions as a protecting group for amino acids. It interacts with various enzymes and proteins during the synthesis of peptides. The compound is typically introduced to amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The nature of these interactions involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions during subsequent synthetic steps.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a carbamate bond with the amino group of amino acids. This bond is stable under neutral and basic conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid . The mechanism involves the protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor in its effectiveness as a protecting group. The compound remains stable under a variety of conditions, allowing for extended reaction times without degradation . It is important to monitor the conditions closely, as prolonged exposure to acidic environments can lead to premature deprotection and potential loss of product integrity.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited, as the compound is primarily used in vitro for synthetic purposes. It is known that high concentrations of the compound can lead to toxicity and adverse effects, particularly if the deprotection process is not carefully controlled . It is essential to optimize the dosage to minimize any potential negative impacts on the biological system being studied.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases during the deprotection process, ensuring that the amino acids are available for further reactions . The presence of this compound can influence metabolic flux and the levels of various metabolites, depending on the specific conditions of the reaction.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement to specific locations where peptide synthesis occurs . Its localization and accumulation are influenced by factors such as pH and the presence of other reactive species.

Subcellular Localization

The subcellular localization of this compound is determined by its role in protecting amino groups during peptide synthesis. The compound is typically found in the cytoplasm, where it interacts with amino acids and peptides . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, depending on the requirements of the synthetic process.

Properties

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMEQQMXRHVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)